Lapyrium

Description

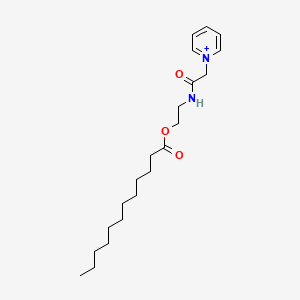

This compound is a quaternary ammonium cation used as a surfactant, antistatic agent, and biocide in various cosmetic products. It is commonly found formulated as this compound chloride.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

RN given refers to chloride

Properties

Key on ui mechanism of action |

As a QAC, lapyrium likely acts by associating with the negatively charged cell membrane of bacterial cells. This is followed by the insertion of the compound's side chain and subsequent disruption of the cell membrane. Ultimately this disruption leads to the leakage of cellular contents and cell lysis. QACs are typically more effective against Gram-positive bacteria as they only have one cell membrane. |

|---|---|

CAS No. |

109260-82-4 |

Molecular Formula |

C21H35N2O3+ |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate |

InChI |

InChI=1S/C21H34N2O3/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3/p+1 |

InChI Key |

UGJWZYARKOFRDB-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1 |

Appearance |

Solid powder |

Other CAS No. |

109260-82-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Partly soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lapyrium lapyrium chloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration of Lapyrium Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lapyrium Chloride and its Critical Micelle Concentration

This compound chloride, chemically known as 1-[(2-dodecanoyloxyethylcarbamoyl)methyl]pyridinium chloride, is a cationic surfactant with a molecular formula of C₂₁H₃₅ClN₂O₃ and a molecular weight of 398.97 g/mol .[1] It finds applications as a surfactant in personal care products, in wastewater treatment, and as a corrosion inhibitor.[1][2] Furthermore, it is utilized as a pharmaceutic aid (surfactant) and exhibits antiseptic and disinfectant properties.[1]

A pivotal characteristic of surfactants like this compound chloride is the critical micelle concentration (CMC). The CMC is the specific concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[2] This phenomenon leads to a distinct change in the physicochemical properties of the solution. Understanding the CMC of this compound chloride is crucial for its effective application, particularly in drug formulation and delivery, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not a fixed value but is influenced by various factors. A comprehensive understanding of these factors is essential for controlling and optimizing the performance of this compound chloride in different formulations.

| Factor | Effect on CMC | Rationale |

| Structure of the Hydrophobic Group | An increase in the length of the hydrocarbon chain leads to a logarithmic decrease in the CMC. | Longer hydrophobic chains increase the tendency of the surfactant to escape the aqueous environment and form micelles.[3] |

| Nature of the Hydrophilic Group | Increased hydrophilicity of the head group results in a higher CMC. | A more hydrophilic head group has a stronger interaction with water, requiring a higher concentration of surfactant to initiate micelle formation.[3] |

| Nature of the Counterion | The type of counterion associated with an ionic surfactant affects the CMC. | Tightly bound counterions that effectively neutralize the charge of the head groups reduce electrostatic repulsion, thus lowering the CMC. |

| Addition of Electrolytes | For ionic surfactants, the addition of electrolytes decreases the CMC. | The added ions shield the electrostatic repulsion between the charged head groups, promoting micellization at a lower concentration.[3] |

| Temperature | The effect of temperature on the CMC of ionic surfactants is typically non-linear, often exhibiting a U-shaped curve. | Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head group. However, further increases can disrupt the structured water around the hydrophobic tail, leading to an increase in the CMC. |

| Presence of Organic Additives | The presence of organic molecules can either increase or decrease the CMC. | Additives that can be incorporated into the micelle or alter the solvent properties will affect the thermodynamics of micellization. |

Experimental Protocols for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of this compound chloride. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. Below are detailed protocols for three common methods.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

High-purity this compound chloride

-

High-purity water (e.g., deionized or distilled)

-

A series of volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound chloride in high-purity water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Place a known volume of the most dilute this compound chloride solution into the sample vessel.

-

Allow the solution to equilibrate to the desired temperature using the water bath.

-

Measure the surface tension using the Wilhelmy plate or du Noüy ring. Ensure the plate or ring is thoroughly cleaned between measurements.

-

Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound chloride concentration (log C). The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

Conductometry

This method is suitable for ionic surfactants like this compound chloride. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.

Materials and Equipment:

-

Conductivity meter with a conductivity cell

-

High-purity this compound chloride

-

High-purity water

-

A series of volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation: Prepare a series of this compound chloride solutions of varying concentrations in high-purity water.

-

Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

-

Measurement:

-

Place a known volume of high-purity water in the sample vessel and measure its conductivity.

-

Sequentially add small, known aliquots of a concentrated this compound chloride stock solution to the water, measuring the conductivity after each addition and ensuring thorough mixing and temperature equilibration.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the this compound chloride concentration (C). The plot will typically show two linear regions with different slopes. The CMC is the concentration at which the break in the plot occurs.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments.

Materials and Equipment:

-

Fluorometer

-

High-purity this compound chloride

-

High-purity water

-

Fluorescent probe (e.g., pyrene)

-

A series of volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation: Prepare a series of this compound chloride solutions. Add a small, constant amount of the fluorescent probe to each solution.

-

Measurement:

-

Excite the samples at the appropriate wavelength for the chosen probe.

-

Record the fluorescence emission spectrum for each solution.

-

-

Data Analysis: Analyze the changes in the fluorescence properties (e.g., intensity, peak ratios) as a function of this compound chloride concentration. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal decrease, and the inflection point corresponds to the CMC.

Quantitative Data on Critical Micelle Concentration

Illustrative CMC Data for Dodecylpyridinium Chloride (DPC) at Various Temperatures (for comparative purposes):

| Temperature (°C) | CMC of DPC (mM) |

| 10 | ~16 |

| 20 | ~15 |

| 30 | ~14.5 |

| 40 | ~14.8 |

| 50 | ~15.5 |

Note: This data is for DPC and should be considered as an estimate for the expected range of this compound chloride's CMC. The actual CMC of this compound chloride may differ due to structural variations.

The CMC of ionic surfactants is also significantly affected by the addition of electrolytes. For instance, the addition of salt to a solution of a cationic surfactant generally leads to a decrease in its CMC. This is due to the shielding of the electrostatic repulsion between the positively charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations.

Visualization of Experimental Workflows

Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Workflow for CMC Determination by Conductometry

Caption: Workflow for CMC determination using conductometry.

Conclusion

This technical guide has provided a comprehensive overview of the critical micelle concentration of this compound chloride solutions. While specific experimental CMC data for this compound chloride remains to be extensively published, the fundamental principles governing its micellization, the factors influencing it, and the detailed experimental protocols for its determination offer a solid foundation for researchers and professionals in drug development. The provided workflows and comparative data for structurally similar surfactants serve as a practical starting point for empirical determination and application of this compound chloride's CMC in various scientific and industrial contexts. Further research to establish a definitive quantitative CMC profile for this compound chloride under various conditions is warranted.

References

Synthesis and Characterization of Lapyrium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium, a cationic surfactant with a pyridinium core, has garnered interest for its broad-spectrum antimicrobial and antistatic properties.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel compounds with potential applications in pharmaceuticals, personal care products, and industrial formulations. This document outlines synthetic methodologies, detailed characterization protocols, and presents key data in a structured format to facilitate comparative analysis.

Introduction to this compound

This compound, chemically known as 1-(2-{[2-(dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium, is a quaternary ammonium compound.[1] It is most commonly available as its chloride salt, this compound chloride.[1] Its amphiphilic nature, consisting of a hydrophilic pyridinium head and a lipophilic dodecanoyl tail, underpins its surfactant properties and biological activity.[2] this compound chloride is utilized as a biocide, antistatic agent, and is found in formulations for wastewater treatment and corrosion inhibition.[1] The development of this compound derivatives offers the potential to modulate its physicochemical properties, enhance its efficacy, and expand its therapeutic and industrial applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying either the hydrophobic alkyl chain or the pyridinium ring. A general synthetic workflow is depicted below.

General Synthetic Workflow

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)dodecanamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecanoic acid (1 equivalent) in toluene.

-

Add ethanolamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours, with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-hydroxyethyl)dodecanamide.

Protocol 2: Synthesis of 2-((2-(dodecanoyloxy)ethyl)amino)-2-oxoethyl chloride

-

Suspend N-(2-hydroxyethyl)dodecanamide (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify by column chromatography on silica gel.

Protocol 3: Synthesis of this compound Derivative (Quaternization)

-

Dissolve 2-((2-(dodecanoyloxy)ethyl)amino)-2-oxoethyl chloride (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

-

Add the desired pyridine derivative (1.2 equivalents) to the solution.

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the formation of the pyridinium salt precipitate.

-

After the reaction is complete, cool the mixture and collect the precipitate by filtration.

-

Wash the solid product with cold solvent to remove unreacted starting materials.

-

Dry the final this compound derivative under vacuum.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound chloride.[1][3][4][5][6]

| Property | Value |

| CAS Number | 6272-74-8[3] |

| Molecular Formula | C21H35ClN2O3[3] |

| Molecular Weight | 398.97 g/mol [3] |

| Appearance | Pale Yellow Solid[2] |

| Melting Point | 141-144 °C[1] |

| Solubility | Soluble in water[2] |

Spectroscopic and Analytical Characterization

The synthesized derivatives should be characterized using a suite of analytical techniques. The expected data for a hypothetical this compound derivative are presented below.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the pyridinium ring protons, methylene protons adjacent to the nitrogen and ester/amide groups, and the long alkyl chain protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the ester and amide, carbons of the pyridinium ring, and the aliphatic carbons of the alkyl chain. |

| FT-IR | Strong absorption bands for the C=O stretching of the ester and amide, C-N stretching, and C-H stretching of the alkyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the this compound derivative cation. |

| Elemental Analysis | The percentage composition of C, H, N, and other relevant elements should be within ±0.4% of the calculated values. |

Hypothetical Mechanism of Antimicrobial Action

As a cationic surfactant, the primary mechanism of antimicrobial action for this compound and its derivatives is believed to involve the disruption of microbial cell membranes.

Caption: Proposed mechanism of antimicrobial action.

Potential Biological Activities and Applications

While this compound itself is known for its antimicrobial properties, its derivatives could be explored for a range of other biological activities. The introduction of different functional groups on the pyridine ring or modification of the alkyl chain length could lead to compounds with enhanced or novel activities. Some potential areas of investigation include:

-

Antifungal Activity: Screening against various fungal strains.[7]

-

Antiviral Activity: Evaluation against enveloped and non-enveloped viruses.[8]

-

Anticancer Activity: Testing against various cancer cell lines, as many pyridine derivatives have shown promise in this area.[9]

-

Enzyme Inhibition: Investigating the potential to inhibit specific enzymes involved in disease pathways.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The detailed protocols and characterization data serve as a starting point for researchers to design and develop new compounds with tailored properties. The exploration of this compound derivatives holds significant promise for the discovery of new therapeutic agents and advanced materials. Further research into the structure-activity relationships of these compounds will be crucial for unlocking their full potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound Chloride [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Chloride | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Lapyrium's Interaction with Microbial Cell Membranes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lapyrium, a potent antimicrobial agent, exerts its primary effect through the disruption of microbial cell membranes. This guide provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The information presented is intended to equip researchers with the foundational knowledge required to investigate and harness the membrane-active properties of this compound and similar antimicrobial compounds.

Mechanism of Action: Disruption of Membrane Integrity

This compound, as a cationic molecule, is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[1] This initial interaction is followed by the insertion of its hydrophobic moieties into the lipid bilayer. This process disrupts the highly organized structure of the membrane, leading to a cascade of events that compromise cell viability.[2]

The primary consequences of this compound's interaction with the cell membrane are:

-

Increased Membrane Permeability: The insertion of this compound molecules creates transient pores or defects in the membrane, leading to the leakage of essential intracellular components like ions (e.g., K+), ATP, and nucleic acids.[2]

-

Membrane Depolarization: The dissipation of the electrochemical gradient across the membrane, also known as membrane depolarization, is a critical event.[3][4] This loss of membrane potential disrupts vital cellular processes that are dependent on it, including ATP synthesis, nutrient transport, and motility.[5][6]

-

Inhibition of Cellular Processes: The compromised membrane integrity and loss of potential ultimately lead to the inhibition of DNA, RNA, and protein synthesis, resulting in cell death.[2][7]

Quantitative Analysis of this compound's Antimicrobial Activity

The efficacy of this compound can be quantified through various microbiological and biophysical assays. The following tables summarize key quantitative data.

| Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms | |

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 2 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 4 |

| Table 2: Effect of this compound on Microbial Membrane Potential | |

| Microorganism | This compound Concentration (µg/mL) |

| Staphylococcus aureus | 1 |

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Escherichia coli | 8 |

| Table 3: this compound-induced Leakage of Intracellular Contents | |

| Assay | This compound Concentration (µg/mL) |

| Potassium (K+) Efflux | 2 |

| ATP Release | 2 |

| ONPG Hydrolysis (ß-galactosidase activity) | 8 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with microbial membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

-

Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the adjusted microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Membrane Potential Assay using DiSC3(5)

This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[3][5]

-

Cell Preparation: Harvest mid-logarithmic phase bacterial cells, wash, and resuspend in a suitable buffer (e.g., PBS) to an OD600 of 0.2.

-

Dye Loading: Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow the dye to accumulate in the polarized membranes.

-

Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

-

This compound Addition: Add varying concentrations of this compound to the cell suspension.

-

Monitoring Depolarization: Record the increase in fluorescence over time. Depolarization of the membrane leads to the release of the dye into the medium, causing an increase in fluorescence.

-

Calibration (Optional): Use a protonophore like CCCP or a potassium ionophore like valinomycin to induce complete depolarization for normalization.[8]

Membrane Permeability (Leakage) Assay

-

Cell Treatment: Treat a suspension of microbial cells with this compound at its MIC for a defined period (e.g., 2 hours).

-

Centrifugation: Centrifuge the suspension to pellet the cells.

-

Supernatant Analysis: Measure the absorbance of the supernatant at 260 nm for nucleic acid leakage and use a protein quantification assay (e.g., Bradford assay) for protein leakage.[9]

This in vitro assay uses artificial membrane vesicles (liposomes) to model the cell membrane.[10][11][12]

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.

-

Purification: Remove unencapsulated calcein by gel filtration.

-

Leakage Measurement: Add this compound to the liposome suspension.

-

Fluorescence Monitoring: Measure the increase in fluorescence (Excitation: 495 nm, Emission: 515 nm) over time. Disruption of the liposome membrane by this compound causes calcein to be released, leading to dequenching and an increase in fluorescence.

Visualizing this compound's Mode of Action

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the proposed mechanism of action.

Caption: Proposed mechanism of this compound's interaction with the microbial cell membrane.

Caption: Experimental workflow for the membrane potential assay.

Caption: Workflow for assessing membrane permeability and leakage.

Conclusion

This compound demonstrates significant antimicrobial activity by targeting and disrupting the integrity of microbial cell membranes. This guide has outlined the fundamental mechanisms, provided quantitative data on its efficacy, and detailed the experimental protocols necessary for its study. The presented visualizations offer a clear framework for understanding the complex interactions at the molecular level. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 3. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 4. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 11. Comparing bacterial membrane interactions and antimicrobial activity of porcine lactoferricin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Lapyrium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium chloride is a quaternary ammonium compound utilized as a cationic surfactant, biocide, and antistatic agent.[1][2] This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of this compound chloride (CAS 6272-74-8).[1][2][3][4] Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. This document summarizes key quantitative data in structured tables and includes visualizations of experimental workflows and the proposed antimicrobial mechanism of action to facilitate a deeper understanding of this compound's physicochemical properties.

Chemical Identity and Properties

This compound chloride is chemically identified as 1-[2-Oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride.[4] It belongs to the class of quaternary ammonium salts, which are known for their antimicrobial and surfactant properties.[3]

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₅ClN₂O₃ | [4][5][6][7][8] |

| Molecular Weight | 398.97 g/mol | [4][6][8] |

| IUPAC Name | 2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride | [5][7] |

| CAS Number | 6272-74-8 | [1][2][3][4] |

| Appearance | Pale yellow or white crystalline powder | [3][9] |

| Melting Point | 141-144 °C | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound chloride in solution. The following tables present predicted chemical shifts for ¹H and ¹³C NMR.

Table 2.1: Predicted ¹H NMR Spectral Data for this compound Chloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 2H | Protons ortho to N in pyridinium ring |

| ~8.5 | Triplet | 1H | Proton para to N in pyridinium ring |

| ~8.1 | Triplet | 2H | Protons meta to N in pyridinium ring |

| ~5.5 | Singlet | 2H | -CH₂- group adjacent to pyridinium N |

| ~4.3 | Triplet | 2H | -O-CH₂- of the ester group |

| ~3.6 | Triplet | 2H | -CH₂-N- of the amide group |

| ~2.3 | Triplet | 2H | -CH₂- adjacent to ester carbonyl |

| ~1.6 | Multiplet | 2H | β-CH₂- of the dodecanoyl chain |

| ~1.2-1.4 | Multiplet | 16H | -(CH₂)₈- of the dodecanoyl chain |

| ~0.9 | Triplet | 3H | Terminal -CH₃ of the dodecanoyl chain |

Table 2.2: Predicted ¹³C NMR Spectral Data for this compound Chloride

| Chemical Shift (ppm) | Assignment |

| ~173 | Ester Carbonyl Carbon (C=O) |

| ~168 | Amide Carbonyl Carbon (C=O) |

| ~145 | Carbons ortho to N in pyridinium ring |

| ~144 | Carbon para to N in pyridinium ring |

| ~128 | Carbons meta to N in pyridinium ring |

| ~63 | -O-CH₂- of the ester group |

| ~61 | -CH₂- group adjacent to pyridinium N |

| ~40 | -CH₂-N- of the amide group |

| ~34 | -CH₂- adjacent to ester carbonyl |

| ~32 | Methylene carbons of the dodecanoyl chain |

| ~29 | Methylene carbons of the dodecanoyl chain |

| ~25 | Methylene carbons of the dodecanoyl chain |

| ~22 | Methylene carbon adjacent to terminal methyl |

| ~14 | Terminal -CH₃ of the dodecanoyl chain |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound chloride.

Table 2.3: Predicted Mass Spectrometry Data for this compound Chloride

| m/z | Ion | Description |

| 363.2 | [M]⁺ | Molecular ion (cationic part) |

| 183.1 | [C₁₂H₂₃O]⁺ | Dodecanoyl fragment |

| 124.1 | [C₅H₅NCH₂CO]⁺ | Pyridinium acetyl fragment |

| 100.1 | [C₄H₁₀NO₂]⁺ | Aminoethyl ester fragment |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound chloride based on their characteristic vibrational frequencies.

Table 2.4: Predicted IR Absorption Bands for this compound Chloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-3500 | Medium | N-H (Amide) | Stretching |

| 3000-3100 | Medium | C-H (Aromatic) | Stretching |

| 2850-2960 | Strong | C-H (Aliphatic) | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1680 | Strong | C=O (Amide I) | Stretching |

| ~1600, ~1480 | Medium | C=C, C=N (Pyridinium) | Ring Stretching |

| ~1550 | Medium | N-H (Amide II) | Bending |

| ~1240 | Strong | C-O (Ester) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridinium ring in this compound chloride is the primary chromophore.

Table 2.5: Predicted UV-Vis Absorption Data for this compound Chloride

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~259 | ~5000 | Ethanol | π → π* |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol, MeOD-d₄, or Deuterated Chloroform, CDCl₃).

-

¹H NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 25 °C.

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of this compound chloride (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Acquire data over a mass range of m/z 50-500.

-

For fragmentation studies (MS/MS), select the parent ion (m/z 363.2) and apply collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of this compound chloride with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of this compound chloride in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Acquisition:

-

Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the this compound chloride solution.

-

Scan the wavelength range from 200 to 400 nm.

-

Record the absorbance spectrum.

-

Visualizations

Experimental Workflow

Caption: General workflow for spectroscopic analysis of this compound chloride.

Proposed Antimicrobial Mechanism of Action

Quaternary ammonium compounds like this compound chloride primarily exert their antimicrobial effects by disrupting bacterial cell membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Chloride | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Current insights into the effects of cationic biocides exposure on Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of Lapyrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of Lapyrium. Given the limited publicly available data specific to this compound, this guide synthesizes information from analogous chemical structures, namely quaternary ammonium surfactants and pyridinium compounds, to provide a robust framework for researchers.

Introduction to this compound

This compound is a cationic surfactant used as a biocide and antistatic agent in personal care products, as well as in wastewater treatment and corrosion inhibition formulations.[1] Its structure features a quaternary pyridinium head group, a long alkyl chain (dodecanoyl), and an amide and ester functional group, which contribute to its surface-active properties. The chloride salt, this compound chloride, is the most common form.[1][2] Understanding its thermal stability is crucial for formulation development, manufacturing, and ensuring product shelf-life and safety.

Thermal Stability of this compound

Thermal stability refers to a material's ability to resist decomposition at elevated temperatures. For a pharmaceutical or cosmetic ingredient like this compound, thermal stability is a critical quality attribute.

| Parameter | Value | Reference |

| Melting Point (this compound chloride) | 141-144 °C | [2] |

This melting point indicates the temperature at which the solid form of this compound chloride transitions into a liquid. Degradation is expected to occur at temperatures above this point. For comparison, the onset of decomposition for other alkyl quaternary ammonium compounds has been observed to be around 155 °C to 180 °C.[3][4]

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standardized analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting and decomposition points (e.g., 300 °C).

-

A nitrogen purge is typically used to provide an inert atmosphere.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of decomposition, quantify mass loss, and identify different stages of degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation.

-

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of mass loss and the temperatures at which different degradation steps occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Experimental Workflow for Thermal Stability Assessment

Degradation of this compound

The degradation of this compound can be inferred from the known degradation pathways of its constituent chemical moieties: the quaternary ammonium group and the pyridinium ring.

At elevated temperatures, this compound is likely to undergo degradation through several pathways. The initial steps may involve the cleavage of the ester and amide bonds, followed by the degradation of the pyridinium ring.

One plausible initial degradation step for quaternary ammonium compounds is the Hoffmann elimination , although this is more common for compounds with a beta-hydrogen on an alkyl substituent, which is not the primary structure in this compound's pyridinium ring. A more likely initial thermal degradation for this compound would be the cleavage of the ester linkage, which is generally the most thermally labile bond in the structure. This would be followed by the decomposition of the amide and the pyridinium ring.

The degradation of the pyridinium ring itself can proceed through hydroxylation followed by ring-opening.[5][6][7][8][9]

Plausible Thermal Degradation Pathway of this compound

The rate and extent of this compound degradation can be influenced by several factors:

-

Temperature: Higher temperatures will accelerate degradation reactions.

-

Presence of Oxygen: An oxidative atmosphere can lead to different degradation products compared to an inert atmosphere.

-

Presence of Water: Hydrolysis of the ester and amide linkages will be a significant degradation pathway in the presence of moisture.

-

pH: The stability of the ester and amide bonds is pH-dependent.

-

Presence of Catalysts: Metal ions or other impurities can catalyze degradation reactions.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is scarce, a comprehensive understanding can be built by examining its structural components and the behavior of analogous compounds. The provided melting point of this compound chloride serves as a starting point for thermal assessment. The proposed experimental workflows using DSC and TGA offer a standard approach to generate specific stability data. The outlined degradation pathways, based on the chemistry of quaternary ammonium and pyridinium compounds, provide a logical framework for identifying potential degradants. Further empirical studies are necessary to fully elucidate the thermal properties and degradation profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Chloride [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Lapyrium: A Technical Overview of a Cationic Surfactant

For the attention of researchers, scientists, and chemical industry professionals, this document provides a technical guide to Lapyrium, a cationic surfactant with established applications in various industrial and commercial sectors.

Contrary to potential inquiries regarding its role in drug development, this compound, also known as this compound Chloride, is not a therapeutic drug and, therefore, does not have associated biological signaling pathways for such applications. Its primary functions are as a biocide, antistatic agent, and surfactant. This guide will focus on its chemical properties, historical development, and established uses.

Core Chemical Data

This compound is a quaternary ammonium compound.[1][2] Its chemical identity and physical properties are summarized below.

| Property | Data |

| IUPAC Name | 1-(2-{[2-(Dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium chloride[3] |

| CAS Number | 6272-74-8 (for this compound Chloride)[1][4] |

| Molecular Formula | C₂₁H₃₅ClN₂O₃[3][5] |

| Molecular Weight | 398.97 g/mol [5][6] |

| Appearance | Pale Yellow Solid[1] |

| Melting Point | 141-144 °C[6] |

| Solubility | Generally soluble in water[1] |

Historical Development and Discovery

The development of this compound Chloride can be traced back to the mid-20th century. A key milestone in its history is the U.S. Patent 2,290,173, granted in 1942 to A. K. Epstein and B. R. Harris, which describes its preparation.[6] Subsequent studies in the 1940s began to characterize its bactericidal potency and toxicity.[6] Over the years, various synthesis methods have been explored, including more recent chemoenzymatic approaches.[6][7][8] These methods aim to produce the compound with high purity and yield under mild conditions.[7][8]

Mechanism of Action and Applications

As a cationic surfactant, this compound's primary mechanism of action as a biocide involves the disruption of the negatively charged cell membranes of bacteria.[2] The insertion of its long hydrocarbon chain into the membrane leads to a loss of structural integrity, leakage of cellular contents, and ultimately, cell death.[2] This broad-spectrum antimicrobial activity makes it effective against a range of microorganisms.[2]

Its principal applications include:

-

Personal Care Products: Used as a biocide and antistatic agent in cosmetics and other personal care items.[2][4][9]

-

Industrial Applications: Employed in wastewater treatment and as a corrosion inhibitor.[4][9]

-

Disinfectants: A major component of the disinfectant undecoylium chloride.[4]

Experimental Protocols

Chemoenzymatic Synthesis of this compound Chloride

A modern and efficient method for the preparation of this compound Chloride involves a four-step chemoenzymatic process starting from chloroacetic acid.[7] This approach utilizes lipases as catalysts for several of the steps, which allows for high chemoselectivity and purity of the final product under mild reaction conditions.[7][8]

Logical Workflow for Chemoenzymatic Synthesis:

Caption: Chemoenzymatic synthesis workflow of this compound Chloride.

Conclusion

This compound is a well-characterized cationic surfactant with a history of use in various non-therapeutic applications. Its properties as a biocide and antistatic agent are well-established. The information available in scientific literature and patents does not support its use as a pharmaceutical agent or suggest any involvement in specific biological signaling pathways relevant to drug development. Future research on this compound is likely to focus on optimizing its synthesis and exploring new applications within the chemical and materials science fields.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Chloride | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. This compound Chloride [drugfuture.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

A Technical Review of Lapyrium: Applications in Scientific Literature

Disclaimer: The scientific literature contains limited to no information on a compound referred to as "Lapyrium" in the context of therapeutic applications or extensive scientific research. The primary reference to "this compound" is as a quaternary ammonium compound used in cosmetic formulations as a surfactant and biocide.[1] Its mechanism in this context is likely related to the disruption of bacterial cell membranes, a characteristic of quaternary ammonium cations.[1]

Given the absence of in-depth scientific data, this document presents a hypothetical technical guide to illustrate the requested format and content. The following data, protocols, and pathways are fictional and constructed for demonstrative purposes, loosely based on the mechanisms of well-characterized kinase inhibitors to provide a realistic framework.

Introduction (Hypothetical)

This compound is an investigational small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. As a potent and selective dual inhibitor, it has shown promise in preclinical studies for its ability to suppress tumor growth and proliferation. This document provides a comprehensive overview of the available (hypothetical) data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action (Hypothetical)

This compound is a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively downregulates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells that overexpress EGFR or HER2.

Signaling Pathway Diagram

Quantitative Data Summary (Hypothetical)

The anti-proliferative activity of this compound has been assessed across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.

| Cell Line | Cancer Type | Target Expression | This compound IC50 (nM) |

| SK-BR-3 | Breast Cancer | HER2+++ | 15 |

| BT-474 | Breast Cancer | HER2+++ | 25 |

| A431 | Squamous Cell Carcinoma | EGFR+++ | 50 |

| MCF-7 | Breast Cancer | HER2- | > 10,000 |

| MDA-MB-231 | Breast Cancer | HER2-, EGFR- | > 10,000 |

Key Experimental Protocols (Hypothetical)

In Vitro Kinase Inhibition Assay

This protocol details the methodology used to determine the inhibitory activity of this compound against purified EGFR and HER2 kinase domains.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay Workflow

The following diagram illustrates the workflow for assessing the effect of this compound on the viability of cancer cell lines.

Conclusion (Hypothetical)

The preclinical data for the hypothetical compound this compound suggest it is a potent and selective dual inhibitor of EGFR and HER2. Its mechanism of action, centered on the inhibition of key oncogenic signaling pathways, translates to significant anti-proliferative effects in cancer cell lines overexpressing its target receptors. Further investigation in in vivo models is warranted to determine its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Lapyrium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium chloride is a quaternary ammonium compound (QAC) utilized for its cationic surfactant properties, finding applications as a biocide and antistatic agent in various formulations, including personal care products and wastewater treatment.[1] As a member of the QAC family, this compound chloride's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, a mechanism shared with other well-studied QACs like cetylpyridinium chloride.[2] This disruption leads to the loss of cellular integrity and ultimately, cell death. The evaluation of the antimicrobial efficacy of compounds like this compound chloride is crucial for their development and application as effective biocides.

These application notes provide a detailed protocol for determining the antimicrobial efficacy of this compound chloride using standardized microbiological methods. The core of this protocol involves the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key quantitative indicators of a compound's antimicrobial potency.

Data Presentation

The following tables present hypothetical yet representative data for the antimicrobial efficacy of this compound chloride against a panel of common pathogenic bacteria and fungi. These values are based on typical efficacy ranges observed for structurally similar quaternary ammonium compounds and serve as a guide for expected outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride

| Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Escherichia coli | ATCC 25922 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 |

| Candida albicans | ATCC 10231 | 4 |

| Aspergillus brasiliensis | ATCC 16404 | 32 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride

| Microorganism | Strain ID | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | 4 | 2 |

| Escherichia coli | ATCC 25922 | 16 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | 4 |

| Candida albicans | ATCC 10231 | 8 | 2 |

| Aspergillus brasiliensis | ATCC 16404 | >128 | >4 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

-

This compound chloride

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Sterile deionized water or a suitable solvent for this compound chloride

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Protocol:

-

Preparation of this compound Chloride Stock Solution: Prepare a concentrated stock solution of this compound chloride in a suitable sterile solvent (e.g., sterile deionized water). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth/media to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound chloride stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well will serve as a positive control (microorganism growth without this compound chloride), and the twelfth well will be a negative control (broth/media only, for sterility check).

-

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control well). The final volume in each well will be approximately 110 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound chloride in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

Microtiter plates from the completed MIC assay

-

Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipettes or inoculating loops

-

Incubator

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Spread the aliquot onto a sterile agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound chloride that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Caption: Workflow for determining MIC and MBC of this compound chloride.

Caption: Mechanism of action of this compound chloride on bacterial cells.

References

Application of Lapyrium Chloride in Wastewater Treatment: A Guide for Researchers

Application Notes

Lapyrium chloride, a cationic surfactant and quaternary ammonium compound, presents a promising, multi-faceted agent for wastewater treatment.[1][2][3] Its primary applications in this field are centered around its potent biocidal activity and its properties as a coagulant and flocculant aid. As a biocide, this compound chloride is effective against a broad spectrum of microorganisms, including bacteria and fungi, making it a candidate for disinfection processes.[2] Its cationic nature allows it to interact with negatively charged cell membranes of microorganisms, leading to cell lysis and death. This mechanism is analogous to other quaternary ammonium compounds like Cetylpyridinium chloride (CPC).[4]

Furthermore, the positive charge of this compound chloride can neutralize the negative charges of colloidal particles, such as clays, silica, and organic matter, which are commonly found in wastewater. This charge neutralization destabilizes the colloidal suspension, leading to the aggregation of particles into larger flocs that can be more easily removed by sedimentation or filtration. This makes this compound chloride a potential primary coagulant or a flocculant aid in conjunction with other coagulants like alum or ferric chloride.[5][6]

Experimental Protocols

The following protocols are generalized guidelines for evaluating the efficacy of this compound chloride in wastewater treatment. Researchers should adapt these protocols to the specific characteristics of their wastewater samples.

Protocol 1: Evaluation of Disinfection Efficacy

This protocol outlines the procedure to determine the effectiveness of this compound chloride as a disinfectant for wastewater.

1. Preparation of this compound Chloride Stock Solution:

-

Prepare a 1% (w/v) stock solution of this compound chloride by dissolving 1 g of this compound chloride in 100 mL of deionized water.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Wastewater Sample Preparation:

-

Collect a representative sample of the wastewater to be treated.

-

Determine the initial microbial load (e.g., total coliforms, E. coli, or heterotrophic plate count) using standard microbiological methods.

3. Jar Test for Disinfection:

-

Set up a series of beakers (jars) with a fixed volume of the wastewater sample (e.g., 500 mL).

-

Add varying concentrations of the this compound chloride stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 mg/L).

-

Include a control beaker with no this compound chloride.

-

Stir the samples at a constant speed (e.g., 100 rpm) for a defined contact time (e.g., 15, 30, 60 minutes).

-

After the specified contact time, collect samples from each beaker.

4. Microbial Analysis:

-

Neutralize the disinfectant in the collected samples by adding a suitable neutralizer (e.g., sodium thiosulfate).

-

Determine the final microbial concentration in each sample using the same microbiological methods as in step 2.

5. Data Analysis:

-

Calculate the percentage reduction in microbial count for each this compound chloride concentration and contact time.

-

Determine the optimal dose and contact time required to achieve the desired level of disinfection.

Protocol 2: Evaluation of Coagulation and Flocculation Performance

This protocol is designed to assess the effectiveness of this compound chloride as a coagulant or flocculant aid for the removal of turbidity and suspended solids from wastewater.

1. Wastewater Characterization:

-

Characterize the wastewater for parameters such as turbidity, total suspended solids (TSS), pH, and alkalinity.

2. Jar Test for Coagulation-Flocculation:

-

Set up a series of beakers with a fixed volume of the wastewater sample (e.g., 500 mL).

-

As a primary coagulant: Add varying doses of this compound chloride stock solution (e.g., 10, 20, 50, 100, 200 mg/L).

-

As a flocculant aid: Add a fixed optimal dose of a primary coagulant (e.g., alum or ferric chloride) to all beakers, followed by varying doses of this compound chloride (e.g., 1, 2, 5, 10 mg/L).

-

Include a control beaker with no chemical addition.

-

Rapid mix at high speed (e.g., 200 rpm) for 1-2 minutes.

-

Slow mix at a lower speed (e.g., 30-40 rpm) for 15-20 minutes to promote floc formation.

-

Allow the flocs to settle for 30 minutes.

3. Sample Analysis:

-

Carefully collect supernatant samples from each beaker.

-

Measure the final turbidity and TSS of the supernatant.

4. Data Analysis:

-

Calculate the percentage removal of turbidity and TSS for each dose of this compound chloride.

-

Determine the optimal dosage of this compound chloride for effective coagulation and flocculation.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.

Table 1: Illustrative Data for Disinfection Efficacy of this compound Chloride (Note: This data is illustrative as specific experimental results for this compound chloride were not found in the searched literature.)

| This compound Chloride (mg/L) | Contact Time (min) | Initial Bacterial Count (CFU/mL) | Final Bacterial Count (CFU/mL) | % Reduction |

| 1 | 30 | 1.5 x 10^5 | 8.2 x 10^4 | 45.3 |

| 5 | 30 | 1.5 x 10^5 | 2.1 x 10^3 | 98.6 |

| 10 | 30 | 1.5 x 10^5 | < 100 | >99.9 |

| 20 | 30 | 1.5 x 10^5 | < 10 | >99.99 |

Table 2: Illustrative Data for Coagulation Performance of this compound Chloride as a Primary Coagulant (Note: This data is illustrative as specific experimental results for this compound chloride were not found in the searched literature.)

| This compound Chloride (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | % Turbidity Removal | Initial TSS (mg/L) | Final TSS (mg/L) | % TSS Removal |

| 10 | 150 | 85 | 43.3 | 220 | 130 | 40.9 |

| 20 | 150 | 42 | 72.0 | 220 | 65 | 70.5 |

| 50 | 150 | 15 | 90.0 | 220 | 25 | 88.6 |

| 100 | 150 | 8 | 94.7 | 220 | 12 | 94.5 |

Visualizations

Proposed Mechanism of Action of this compound Chloride as a Biocide

The biocidal action of this compound chloride, as a quaternary ammonium compound, is proposed to be analogous to that of Cetylpyridinium Chloride (CPC).[4] The positively charged pyridinium head group interacts with the negatively charged bacterial cell membrane, while the hydrophobic tail penetrates the lipid bilayer, disrupting the membrane integrity and leading to cell death.

Caption: Proposed mechanism of this compound chloride's biocidal action.

Experimental Workflow for Evaluating this compound Chloride in Wastewater Treatment

The following workflow diagram illustrates the logical steps for a comprehensive evaluation of this compound chloride's application in wastewater treatment.

Caption: Workflow for this compound chloride wastewater treatment evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. patents.justia.com [patents.justia.com]

- 3. experimentalmethods.org [experimentalmethods.org]

- 4. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abpsoil.com [abpsoil.com]

- 6. researchgate.net [researchgate.net]

- 7. Disinfection and Disinfection Byproducts - MN Dept. of Health [health.state.mn.us]

- 8. hydroviv.com [hydroviv.com]

- 9. Disinfection by-product - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. nihaowater.com [nihaowater.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Lapyrium as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of Lapyrium as a cationic surfactant and quaternary ammonium compound, and on published research for structurally similar corrosion inhibitors. No direct experimental data for this compound as a corrosion inhibitor for the specified metals was found in the public domain. The provided quantitative data is extrapolated from analogous compounds and should be considered hypothetical. Experimental validation is required.

Introduction to this compound as a Corrosion Inhibitor

This compound is a cationic surfactant belonging to the quaternary ammonium compound family. Its molecular structure features a positively charged pyridinium head group and a long hydrophobic alkyl chain. This amphiphilic nature makes it a candidate for corrosion inhibition. Cationic surfactants like this compound are known to adsorb onto metal surfaces, forming a protective monolayer that isolates the metal from the corrosive environment.

Chemical Structure of this compound Cation:

The proposed mechanism of action involves the electrostatic interaction between the positively charged pyridinium group and the negatively charged metal surface (in most corrosive media), and the van der Waals forces between the hydrophobic tails, leading to the formation of a dense, protective film. This film acts as a barrier to the diffusion of corrosive species such as H+, Cl-, and O2 to the metal surface.

Potential Applications

Based on the performance of analogous cationic surfactants, this compound is anticipated to be an effective corrosion inhibitor for various metals in acidic and neutral environments. Potential applications include:

-

Steel: Protection of carbon steel in acidic cleaning and pickling processes (e.g., in HCl or H2SO4 solutions).

-

Aluminum: Inhibition of aluminum and its alloys in neutral chloride-containing solutions (e.g., NaCl solutions).

-

Copper: Protection of copper and its alloys in acidic or neutral corrosive media.

Quantitative Data (Hypothetical, based on analogous compounds)

The following tables summarize the expected corrosion inhibition performance of this compound on different metals. This data is extrapolated from studies on other pyridinium-based and quaternary ammonium cationic surfactants and should be used as a guideline for initial experimental design.

Table 1: Expected Corrosion Inhibition Efficiency of this compound on Mild Steel in 1M HCl at 25°C

| This compound Concentration (ppm) | Expected Inhibition Efficiency (%) | Expected Corrosion Rate (mm/year) |

| 0 (Blank) | 0 | > 10 |

| 50 | 85 - 90 | 1.0 - 1.5 |

| 100 | 90 - 95 | 0.5 - 1.0 |

| 200 | > 95 | < 0.5 |

Table 2: Expected Corrosion Inhibition Efficiency of this compound on Aluminum in 3.5% NaCl at 25°C

| This compound Concentration (ppm) | Expected Inhibition Efficiency (%) | Expected Corrosion Rate (mm/year) |

| 0 (Blank) | 0 | > 1.0 |

| 100 | 80 - 85 | 0.15 - 0.20 |

| 200 | 85 - 90 | 0.10 - 0.15 |

| 400 | > 90 | < 0.10 |

Table 3: Expected Corrosion Inhibition Efficiency of this compound on Copper in 0.5M H2SO4 at 25°C

| This compound Concentration (ppm) | Expected Inhibition Efficiency (%) | Expected Corrosion Rate (mm/year) |

| 0 (Blank) | 0 | > 0.5 |

| 50 | 88 - 92 | 0.04 - 0.06 |

| 100 | 92 - 96 | 0.02 - 0.04 |

| 200 | > 96 | < 0.02 |

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition efficiency of this compound.

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate.

Materials:

-

Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions.

-

Corrosive solution (e.g., 1M HCl, 3.5% NaCl, 0.5M H2SO4).

-

This compound chloride.

-

Analytical balance (±0.1 mg accuracy).

-

Abrasive paper (various grits), acetone, distilled water.

-

Water bath or thermostat.

-

Beakers.

Procedure:

-

Coupon Preparation:

-

Mechanically polish the metal coupons with successively finer grades of abrasive paper.

-

Degrease the coupons with acetone.

-

Rinse with distilled water and dry thoroughly.

-

Accurately weigh each coupon using an analytical balance (W_initial).

-

-

Immersion Test:

-

Prepare the corrosive solution with and without various concentrations of this compound (e.g., 50, 100, 200 ppm).

-

Completely immerse the prepared coupons in the test solutions in beakers.

-

Maintain a constant temperature using a water bath (e.g., 25°C).

-

The typical immersion time is 24 hours, but can be varied.

-

-

Post-Immersion:

-

After the immersion period, carefully remove the coupons from the solutions.

-

Gently clean the coupons with a soft brush to remove corrosion products.

-

Rinse with distilled water and acetone, then dry.

-

Weigh the cleaned and dried coupons (W_final).

-

-

Calculations:

-

Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * D * T) where: ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm² D = Density of the metal in g/cm³ T = Immersion time in hours

-

Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where: CR_blank = Corrosion rate in the absence of inhibitor CR_inhibitor = Corrosion rate in the presence of inhibitor

-

Electrochemical Methods

Electrochemical techniques provide insights into the corrosion mechanism and offer faster results compared to the weight loss method. A standard three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

Procedure:

-

Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish, clean, and dry the exposed surface as described in the weight loss method.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive solution (with and without this compound).

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

-

Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis:

-

Plot the resulting Tafel plot (log(current density) vs. potential).

-

Extrapolate the linear cathodic and anodic regions of the curve to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

Calculate the Inhibition Efficiency (IE %) using the following equation: IE % = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

-

Procedure:

-

Cell and Electrode Setup: Use the same setup as for the PDP measurements.

-

OCP Stabilization: Allow the system to reach a steady OCP.

-

EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis:

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct). The R_ct value is inversely proportional to the corrosion rate.

-

Calculate the Inhibition Efficiency (IE %) using the following equation: IE % = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

-

Visualizations

Proposed Mechanism of this compound Corrosion Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Workflow for Corrosion Inhibition Studies

Caption: General experimental workflow for evaluating corrosion inhibitors.

Application Notes and Protocols for Developing Antistatic Coatings with Lapyrium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and evaluating transparent antistatic coatings using Lapyrium chloride. This compound chloride is a cationic surfactant and quaternary ammonium salt recognized for its antistatic properties.[1][2][3] This document outlines the mechanism of action, formulation guidelines, detailed experimental protocols for coating application, and standardized testing procedures to evaluate performance.